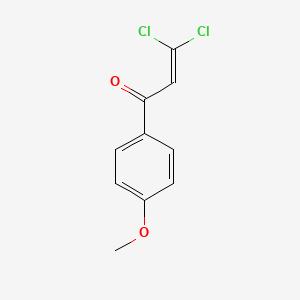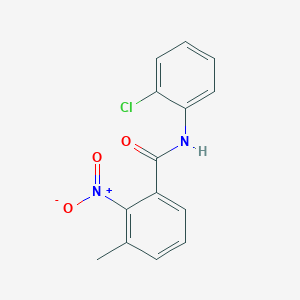![molecular formula C15H13ClN4OS B5821467 5-[(4-chlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
5-[(4-chlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetrazole is a chemical compound with the molecular formula C₁₅H₁₃ClN₄OS. It is known for its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a chlorobenzyl sulfanyl moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 5-[(4-chlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetrazole typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzyl chloride, which is then reacted with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is further reacted with 2-methoxyphenylhydrazine to form the desired tetrazole compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Análisis De Reacciones Químicas
5-[(4-chlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with some studies suggesting it may have therapeutic benefits in treating pain and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[(4-chlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.
Comparación Con Compuestos Similares
5-[(4-chlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-1H-tetrazole can be compared to other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorobenzyl group but has a thiadiazole ring instead of a tetrazole ring.
2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: This compound has a similar sulfur-containing group and methoxyphenyl group but differs in the ring structure and substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-21-14-5-3-2-4-13(14)20-15(17-18-19-20)22-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNXVFAUAVLDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
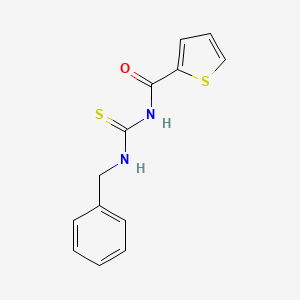
![(E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![(5E)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B5821423.png)
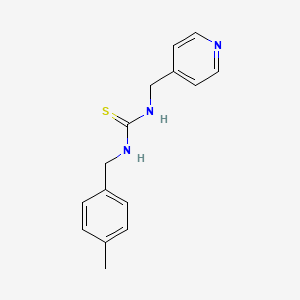
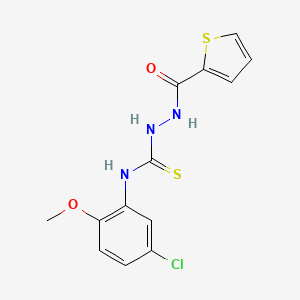
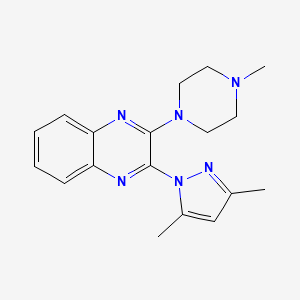
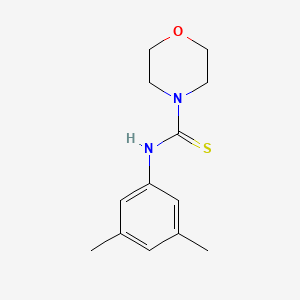
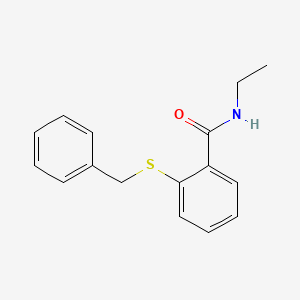
![4-{(E)-2-[2-(benzyloxy)phenyl]-1-cyanoethenyl}benzonitrile](/img/structure/B5821491.png)
